

Application Note: Synthesis Protocol for Cetirizine Dihydrochloride

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Compound of Interest

Compound Name: *Cetirizine*

Cat. No.: *B1671128*

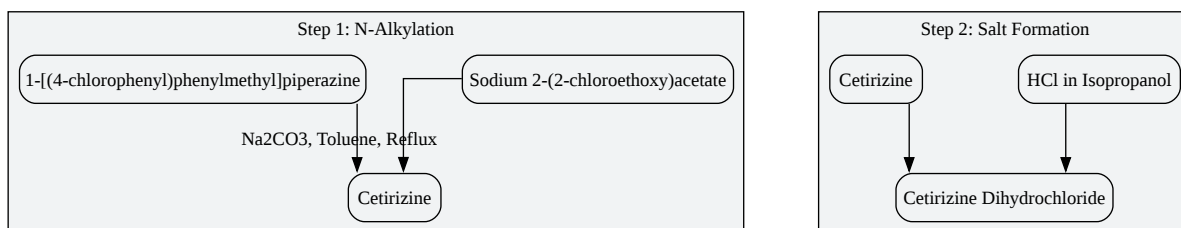
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Introduction

Cetirizine is a second-generation antihistamine, a class of drugs used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic symptoms. As a selective H1 receptor antagonist, it exhibits fewer sedative effects compared to first-generation antihistamines due to its lower ability to cross the blood-brain barrier. This document provides a detailed protocol for the laboratory-scale synthesis of Cetirizine Dihydrochloride, a common salt form of the active pharmaceutical ingredient. The synthesis is based on established routes and is intended for research and developmental purposes.

Reaction Scheme

The overall synthesis of Cetirizine Dihydrochloride from 1-[(4-chlorophenyl)phenylmethyl]piperazine and 2-chloroethoxyacetic acid is depicted below.



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Caption: Synthetic pathway for Cetirizine Dihydrochloride.

Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Supplier (Example)
1-[(4-chlorophenyl)phenylmethyl]piperazine	303-26-4	286.81	Sigma-Aldrich
2-Chloroethoxyacetic acid	14541-83-8	138.54	TCI Chemicals
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	105.99	Fisher Scientific
Toluene	108-88-3	92.14	VWR Chemicals
Hydrochloric Acid (HCl) in Isopropanol (5-6 N)	7647-01-0	36.46	Sigma-Aldrich
Acetone	67-64-1	58.08	Fisher Scientific
Isopropanol (IPA)	67-63-0	60.10	VWR Chemicals

Experimental Protocol

Synthesis of Cetirizine

This step involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid.



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Caption: Experimental workflow for the synthesis of Cetirizine.

Procedure:

- To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes), heat the mixture to 80-85°C.
- In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq).
- Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.
- After the addition is complete, reflux the reaction mixture for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).

- Stir for 30 minutes and separate the organic and aqueous layers.
- Extract the aqueous layer with toluene (2 x 3 volumes).
- Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.

Synthesis of Cetirizine Dihydrochloride

This step involves the conversion of the free base Cetirizine into its dihydrochloride salt.

Procedure:

- Dissolve the crude Cetirizine (1.0 eq) in acetone (10 volumes).
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C.
- A white precipitate will form. Stir the slurry at 0-5°C for 2-4 hours.
- Filter the solid product and wash with cold acetone (2 x 2 volumes).
- Dry the product under vacuum at 40-45°C to a constant weight.

Results and Characterization

Parameter	Expected Result
Appearance	White to off-white crystalline solid
Yield	75-85%
Melting Point	220-225 °C (decomposes)
Solubility	Soluble in water, sparingly soluble in acetone
¹ H NMR	Spectra should be consistent with the structure
Mass Spectrum	[M+H] ⁺ peak corresponding to the free base (389.18)
Purity (HPLC)	>99.0%

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Toluene is flammable and toxic; handle with care.
- Hydrochloric acid is corrosive; avoid inhalation and contact with skin.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Yield in Step 1	Incomplete reaction or loss during workup	Ensure anhydrous conditions, extend reaction time, and perform careful extractions.
Impure Product	Presence of starting materials or by-products	Recrystallize the final product from a suitable solvent system (e.g., isopropanol/acetone).
Difficulty in Precipitation	Supersaturation or incorrect solvent	Scratch the inside of the flask, add a seed crystal, or try a different anti-solvent.

Conclusion

This protocol outlines a reliable and reproducible method for the synthesis of Cetirizine Dihydrochloride for research purposes. The described procedure can be scaled with appropriate modifications to the equipment and reaction conditions. Characterization of the final product is crucial to ensure its identity and purity.

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